molecular formula C5H10N2O2 B14373391 N-Nitrosoallylethanolamine CAS No. 91308-69-9

N-Nitrosoallylethanolamine

Cat. No.: B14373391
CAS No.: 91308-69-9
M. Wt: 130.15 g/mol
InChI Key: ANASRAPCLNYZFM-UHFFFAOYSA-N
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Description

N-Nitrosoallylethanolamine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental settings and have been studied extensively due to their potential carcinogenic properties. This compound, with the molecular formula C5H10N2O2, is a specific nitrosamine that has garnered interest in scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosoallylethanolamine typically involves the nitrosation of allylethanolamine. This process can be carried out using nitrous acid (HNO2) in an acidic medium. The reaction conditions often require a cold acidic solution to facilitate the formation of the nitrosamine. The general reaction can be represented as follows: [ \text{Allylethanolamine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2O ]

Industrial Production Methods

Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. Methods such as continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoallylethanolamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides and other derivatives.

    Reduction: Reduction reactions can break the nitroso group, leading to the formation of amines.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include various nitroso derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Nitrosoallylethanolamine has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Nitrosoallylethanolamine involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to potential mutagenic and carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, and the pathways involved often relate to the formation of DNA adducts and subsequent mutations .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitrosoallylethanolamine is unique due to its specific structure, which includes both an allyl group and an ethanolamine moiety. This structure imparts distinct chemical properties and reactivity compared to other nitrosamines. Its unique reactivity makes it a valuable compound for studying nitrosation reactions and their biological effects .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-prop-2-enylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-3-7(6-9)4-5-8/h2,8H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANASRAPCLNYZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCO)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021017
Record name N-Nitrosoallylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91308-69-9
Record name N-Nitroso-N-allyl-N-ethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091308699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoallylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOALLYLETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ5D7FW3QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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